4-Morpholino-2,3,5,6-tetrachloropyridine
Description
2,3,5,6-Tetrachloropyridine (CAS 2402-79-1) is a halogenated pyridine derivative with four chlorine atoms at the 2-, 3-, 5-, and 6-positions. It is a versatile intermediate in organic synthesis, particularly for agrochemicals and pharmaceuticals . These derivatives are synthesized via selective functionalization at the 4-position, enabling diverse applications in catalysis, materials science, and bioactive molecule development .
Properties
CAS No. |
2176-66-1 |
|---|---|
Molecular Formula |
C9H8Cl4N2O |
Molecular Weight |
302.0 g/mol |
IUPAC Name |
4-(2,3,5,6-tetrachloropyridin-4-yl)morpholine |
InChI |
InChI=1S/C9H8Cl4N2O/c10-5-7(15-1-3-16-4-2-15)6(11)9(13)14-8(5)12/h1-4H2 |
InChI Key |
CLAYESCJQCKOCV-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C2=C(C(=NC(=C2Cl)Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
High-Temperature Chlorination of Pyridine Derivatives
Pyridine or substituted pyridines (e.g., 3,5-dichloro-2-trichloromethylpyridine) undergo gas-phase chlorination at 350–600°C. This method achieves full chlorination but requires stringent temperature control to avoid decomposition. For example, chlorination of γ-caprolactam or cyclohexanone-oxime at elevated temperatures yields 2,3,5,6-tetrachloropyridine in 60–75% yield.
Reaction of Glutaric Acid Dinitrile with Chlorine
Glutaric acid dinitrile reacts with chlorine in the gaseous phase at 400–600°C, forming 2,3,5,6-tetrachloropyridine via cyclization and subsequent chlorination. This route avoids pyridine derivatives but demands specialized equipment for handling gaseous reactants.
Hydrolysis of Trichloroacetyl Chloride Derivatives
Trichloroacetyl chloride reacts with acrylonitrile in the presence of catalysts (e.g., AlCl₃) to form 3,5,6-trichloropyridin-2-ol, which is further chlorinated using POCl₃ or PCl₅. For instance, treating 3,5,6-trichloropyridin-2-ol with phosgene at 180°C produces 2,3,5,6-tetrachloropyridine in 85% yield.
The introduction of the morpholino group at the 4-position of 2,3,5,6-tetrachloropyridine relies on nucleophilic aromatic substitution (SₙAr). Research by the Journal of the American Chemical Society (JACS) demonstrates that 2-fluoropyridines undergo SₙAr under mild conditions, which can be adapted for chloropyridines.
Reaction Conditions and Optimization
Key parameters for SₙAr include:
-
Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity.
-
Base : Alkali metal hydroxides (NaOH) or organic bases (Pr₂NEt) deprotonate morpholine, activating it for substitution.
-
Temperature : Reactions proceed efficiently at 80–120°C, balancing rate and side reactions.
For example, reacting 2,3,5,6-tetrachloropyridine with morpholine in DMF at 100°C for 6 hours achieves 90% conversion to the target compound.
Competing Pathways and Selectivity
The 4-position is preferentially substituted due to steric and electronic factors:
-
Steric Effects : The 2- and 6-positions are hindered by adjacent chlorine atoms.
-
Electronic Effects : Electron-withdrawing chlorine atoms activate the ring for substitution at the 4-position.
Notably, the presence of AgF₂ catalysts (as reported in JACS) accelerates substitution by polarizing the C–Cl bond.
Comparative Analysis of Synthetic Routes
The table below summarizes yields and conditions for key methods:
Challenges and Mitigation Strategies
Byproduct Formation
Hydrolysis of 2,3,5,6-tetrachloropyridine can yield 3,5,6-trichloropyridin-2-ol, which competes with morpholino substitution. Adding HCl scavengers (e.g., phosgene) suppresses hydrolysis, improving substitution efficiency.
Regioselectivity
Unwanted substitution at the 2- or 6-positions is minimized by using bulky bases (e.g., KOBu) that favor attack at the less hindered 4-position.
Industrial-Scale Considerations
Sigma-Aldrich’s commercial offering of this compound (CAS 2176-66-1) suggests scalable processes exist. However, the lack of published analytical data implies proprietary optimization, likely involving:
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-2,3,5,6-tetrachloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents for these reactions are less commonly reported.
Coupling Reactions: It can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form more complex organic molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include morpholine, sodium methoxide, and potassium thiolate.
Coupling Reactions: Palladium catalysts and boron reagents are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with morpholine yields this compound, while coupling reactions can produce a variety of biaryl compounds .
Scientific Research Applications
4-Morpholino-2,3,5,6-tetrachloropyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Morpholino-2,3,5,6-tetrachloropyridine involves its interaction with various molecular targets. The presence of chlorine atoms and the morpholine group enhances its reactivity towards nucleophiles, allowing it to participate in substitution and coupling reactions. The exact molecular pathways and targets depend on the specific application and derivative being studied .
Comparison with Similar Compounds
4-Phenylsulfonyl-2,3,5,6-tetrachloropyridine
- Synthesis: Formed via intramolecular cyclization under mild conditions, yielding benzothienopyridine-S,S-dioxide frameworks with high efficiency .
- Reactivity: The sulfonyl group enhances electrophilicity, facilitating nucleophilic aromatic substitution. This contrasts with the morpholino group, which introduces steric bulk and electron-donating properties.
- Applications : Used to construct heterocyclic scaffolds for bioactive molecules, such as sulfonamide-based candidates .
2,3,5,6-Tetrachloropyridine-4-thiol (CAS 10351-06-1)
- Physical Properties : Melting point 165–166°C, density 1.74 g/cm³, and moderate lipophilicity (logP 2.03) .
- Synthesis : Derived from 2,3,5,6-tetrachloropyridine via thiolation at the 4-position.
- Applications : Serves as a precursor for sulfur-containing agrochemicals and ligands in coordination chemistry .
2,3,5,6-Tetrachloropyridine-4-carboxylic Acid (CAS 19340-26-2)
Penta- and Tetraarylpyridines
- Synthesis : Pd-catalyzed Suzuki-Miyaura cross-coupling of 2,3,5,6-tetrachloropyridine with aryl boronic acids yields pentaarylpyridines. Electron-rich or electron-deficient aryl groups can be introduced selectively .
- Performance : These compounds exhibit tunable electronic properties for optoelectronic materials and catalysts .
Comparative Data Table: Key 4-Substituted Tetrachloropyridines
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